Scientific Field: Computer Science & Engineering, Artificial Intelligence
Application Summary: Scim is an intelligent interface designed to help researchers rapidly review scientific papers to attain a cursory understanding of its contents It aids in managing the exponentially increasing flood of scientific papers.
Methods of Application: Scim supports the skimming process by highlighting salient paper contents to direct a reader’s attention. . .
Results or Outcomes: Scim was evaluated with both an in-lab usability study and a longitudinal diary study, revealing how its highlights facilitate the more efficient construction of a conceptualization of a paper.
Skimmin is a glucoside of umbelliferone, classified as a member of the coumarin family. Its systematic IUPAC name is 7-(β-D-Glucopyranosyloxy)-2H-1-benzopyran-2-one, and its molecular formula is C15H16O8. This compound is primarily found in various plant species, including Skimmia reevesiana and Artemisia ordosica, indicating its presence in nature and potential ecological roles .
These reactions highlight the compound's versatility in synthetic and biological contexts.
Skimmin has garnered attention for its biological activities, particularly its potential as an anti-inflammatory agent. Research indicates that skimmin exhibits anti-inflammatory properties, which may be beneficial in treating conditions characterized by inflammation . Additionally, its glucoside structure suggests possible antioxidant activities, contributing to its therapeutic potential.
Synthesis of skimmin can be achieved through several methods:
These methods reflect both traditional extraction techniques and modern synthetic strategies.
Skimmin has several applications across various fields:
Research into the interactions of skimmin with other biological molecules is ongoing. Initial studies suggest that skimmin may interact with various enzymes involved in metabolic pathways, potentially influencing their activity. For example, studies have indicated that skimmin might inhibit certain inflammatory pathways, although detailed mechanisms remain to be fully elucidated .
Several compounds share structural or functional similarities with skimmin. Here are some notable examples:
Compound | Structure Type | Biological Activity | Unique Features |
---|---|---|---|
Umbelliferone | Aglycone | Antioxidant, anti-inflammatory | Parent compound of skimmin |
Coumarin | Simple Coumarin | Anticoagulant, antifungal | Found in many plants |
Scopoletin | Coumarin | Antioxidant, anti-inflammatory | Exhibits stronger antioxidant activity |
Esculetin | Coumarin | Antioxidant, anti-inflammatory | Known for its neuroprotective effects |
Skimmin stands out due to its glycoside nature, which may enhance solubility and bioavailability compared to other similar compounds.
Skimmin was first isolated in the 1970s from Hydrangea macrophylla (a species within the Hydrangeaceae family) during studies on cultured plant cells. Early research focused on its role as a phytochemical component in traditional medicinal plants, particularly in Hydrangea paniculata, which has been used for centuries in Chinese medicine to treat inflammatory and renal disorders. The compound’s discovery coincided with advancements in chromatographic techniques, enabling its purification from plant extracts and subsequent structural elucidation.
Skimmin belongs to the coumarin glycoside class, a subgroup of phenylpropanoid derivatives characterized by a coumarin (benzopyrone) backbone conjugated to a carbohydrate moiety. Structurally, it is a 7-hydroxycoumarin (umbelliferone) linked via a glycosidic bond to β-D-glucopyranose. This classification places Skimmin alongside other bioactive coumarins such as scopolin and fraxetin, though its glucosylation pattern and biological effects distinguish it from related compounds.
Chemical Class | Key Features | Structural Analogues |
---|---|---|
Coumarin glycosides | Coumarin backbone + carbohydrate moiety | Umbelliferone, Scopoletin |
Phenylpropanoids | Biosynthesized via shikimate pathway | Lignans, Flavonoids |
Skimmin is chemically designated as 7-(β-D-glucopyranosyloxy)coumarin (C₁₅H₁₆O₈), with a molecular weight of 324.28 g/mol. Its IUPAC name reflects its structural components: the coumarin core (2H-1-benzopyran-2-one) and the glucosyl substituent at the 7-hydroxy position. Alternative nomenclatures include umbelliferone glucoside and 7-hydroxycoumarin-7-glucoside, though "Skimmin" remains the most widely recognized trivial name.
Property | Value | Source |
---|---|---|
CAS Registry Number | 93-39-0 | |
Molecular Formula | C₁₅H₁₆O₈ | |
Melting Point | 221–222°C | |
Solubility | Soluble in DMSO, sparingly soluble in water |